An In-depth Technical Guide on the Physicochemical Properties of 4-(prop-2-en-1-yl)benzene-1,3-diol
An In-depth Technical Guide on the Physicochemical Properties of 4-(prop-2-en-1-yl)benzene-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(prop-2-en-1-yl)benzene-1,3-diol, also known as 4-allylresorcinol, is a phenolic compound belonging to the alkylresorcinol family. These compounds are characterized by a resorcinol (1,3-dihydroxybenzene) ring substituted with an alkyl or alkenyl chain. Found in various natural sources, alkylresorcinols have garnered significant interest in the scientific community due to their diverse biological activities, including antimicrobial, antioxidant, and cytotoxic properties. This technical guide provides a comprehensive overview of the physicochemical properties of 4-(prop-2-en-1-yl)benzene-1,3-diol, detailed experimental protocols for their determination, and an exploration of its role as a tyrosinase inhibitor. The information presented herein is intended to support research and development efforts in fields such as medicinal chemistry, pharmacology, and drug discovery.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₂ | PubChem |
| Molecular Weight | 150.17 g/mol | PubChem (Computed) |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Water Solubility | Not available | - |
| pKa | Not available | - |
| LogP (XLogP3) | 1.6 | PubChem (Computed) |
| Exact Mass | 150.068079557 g/mol | PubChem (Computed) |
| Monoisotopic Mass | 150.068079557 g/mol | PubChem (Computed) |
| Polar Surface Area | 40.5 Ų | PubChem (Computed) |
| Hydrogen Bond Donors | 2 | PubChem (Computed) |
| Hydrogen Bond Acceptors | 2 | PubChem (Computed) |
| Rotatable Bond Count | 2 | PubChem (Computed) |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate characterization of a compound's properties. This section outlines methodologies for the synthesis of 4-(prop-2-en-1-yl)benzene-1,3-diol and the determination of its key physicochemical and biological activities.
Synthesis of 4-(prop-2-en-1-yl)benzene-1,3-diol
The synthesis of 4-allylresorcinol can be achieved through a Friedel-Crafts acylation of resorcinol followed by a reduction, or more directly via a Friedel-Crafts allylation. The following protocol describes a general approach for the synthesis.
Materials:
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Resorcinol
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Allyl bromide
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Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid catalyst
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Anhydrous solvent (e.g., nitrobenzene or carbon disulfide)
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Hydrochloric acid (HCl), dilute
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Sodium bicarbonate (NaHCO₃) solution, saturated
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Sodium sulfate (Na₂SO₄), anhydrous
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Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
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Silica gel for column chromatography
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Solvents for chromatography (e.g., hexane and ethyl acetate mixture)
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve resorcinol in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
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Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring.
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Allylation: Add allyl bromide dropwise from the dropping funnel to the stirred mixture at a rate that maintains the temperature below 10 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
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Work-up: Cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated HCl.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether).
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Washing: Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
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Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.
Determination of Melting Point
Apparatus:
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Melting point apparatus (e.g., Mel-Temp or similar)
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Capillary tubes (sealed at one end)
Procedure:
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Sample Preparation: Finely powder a small amount of the purified 4-(prop-2-en-1-yl)benzene-1,3-diol.
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Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
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Measurement: Place the capillary tube in the heating block of the melting point apparatus.
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Heating: Heat the block rapidly to a temperature about 10-15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
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Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
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Replicate: Repeat the measurement at least twice to ensure accuracy.
Determination of Water Solubility (Shake-Flask Method)
Materials:
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4-(prop-2-en-1-yl)benzene-1,3-diol
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Distilled or deionized water
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Shaking incubator or water bath with temperature control
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Centrifuge
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Analytical balance
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UV-Vis spectrophotometer or HPLC system for quantification
Procedure:
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Equilibration: Add an excess amount of 4-(prop-2-en-1-yl)benzene-1,3-diol to a known volume of water in a sealed flask.
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Shaking: Place the flask in a shaking incubator set at a constant temperature (e.g., 25 °C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Centrifuge the suspension at high speed to separate the undissolved solid from the saturated aqueous solution.
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Sampling: Carefully withdraw a known volume of the clear supernatant.
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Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method such as UV-Vis spectrophotometry (after creating a calibration curve) or HPLC.
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Calculation: Express the water solubility in units such as mg/L or mol/L.
Determination of pKa (Potentiometric Titration)
Apparatus:
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pH meter with a calibrated electrode
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Burette
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Stirrer
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Beaker
Procedure:
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Solution Preparation: Prepare a standard solution of 4-(prop-2-en-1-yl)benzene-1,3-diol of known concentration in a suitable solvent mixture (e.g., water-ethanol) if the compound has low water solubility.
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Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) of known concentration, adding the titrant in small increments.
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pH Measurement: Record the pH of the solution after each addition of the titrant.
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Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the acidic protons have been neutralized. For a diprotic acid like a resorcinol derivative, two equivalence points and two pKa values may be observed.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
Materials:
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2,2-diphenyl-1-picrylhydrazyl (DPPH)
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Methanol or ethanol
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4-(prop-2-en-1-yl)benzene-1,3-diol
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Positive control (e.g., ascorbic acid or Trolox)
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UV-Vis spectrophotometer
Procedure:
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DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol or ethanol.
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Sample Preparation: Prepare a series of dilutions of the test compound and the positive control in the same solvent.
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Reaction: In a set of test tubes or a 96-well plate, add a fixed volume of the DPPH solution to each of the sample dilutions. A blank containing only the solvent and DPPH is also prepared.
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Incubation: Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
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Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
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Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
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IC₅₀ Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Mandatory Visualizations
Tyrosinase Inhibition Signaling Pathway
4-substituted resorcinol derivatives are well-documented inhibitors of tyrosinase, a key enzyme in the melanin biosynthesis pathway. The inhibition of tyrosinase is a primary strategy for the development of skin-lightening agents and treatments for hyperpigmentation disorders. The following diagram illustrates the mechanism of tyrosinase inhibition by a resorcinol derivative.
Caption: Mechanism of tyrosinase inhibition by 4-allylresorcinol.
Experimental Workflow for Synthesis and Purification
The following diagram outlines the logical flow of the synthesis and purification process for 4-(prop-2-en-1-yl)benzene-1,3-diol.
Caption: Workflow for the synthesis and purification of 4-allylresorcinol.
Conclusion
4-(prop-2-en-1-yl)benzene-1,3-diol is a molecule of significant interest due to its classification as an alkylresorcinol and its potential biological activities, notably as a tyrosinase inhibitor. While comprehensive experimental data on its physicochemical properties are still emerging, the computed values provide a valuable starting point for further investigation. The experimental protocols detailed in this guide offer a framework for the synthesis and characterization of this compound, enabling researchers to conduct further studies into its biological effects and potential applications. The elucidation of its mechanism of action, such as the inhibition of tyrosinase, opens avenues for its development in dermatology and other therapeutic areas. Continued research into 4-allylresorcinol and related compounds is warranted to fully explore their therapeutic potential.
